molecular formula C21H19N3O2 B15085694 N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide

N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide

Cat. No.: B15085694
M. Wt: 345.4 g/mol
InChI Key: JUWBYXGRHGUNKM-OEAKJJBVSA-N
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Description

N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide typically involves the condensation reaction between 4-[(4-methylbenzyl)oxy]benzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-[(4-methylbenzyl)oxy]benzaldehyde and isonicotinohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its hydrazone moiety is known to interact with various biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as liquid crystals and polymers.

    Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions.

Mechanism of Action

The mechanism of action of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide involves its interaction with biological targets, such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)isonicotinohydrazide
  • N’-((E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene)isonicotinohydrazide
  • N’-((E)-{4-[(4-methoxybenzyl)oxy]phenyl}methylidene)isonicotinohydrazide

Uniqueness

N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide is unique due to the presence of the 4-methylbenzyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific biological targets and improve its solubility in organic solvents.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C21H19N3O2/c1-16-2-4-18(5-3-16)15-26-20-8-6-17(7-9-20)14-23-24-21(25)19-10-12-22-13-11-19/h2-14H,15H2,1H3,(H,24,25)/b23-14+

InChI Key

JUWBYXGRHGUNKM-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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